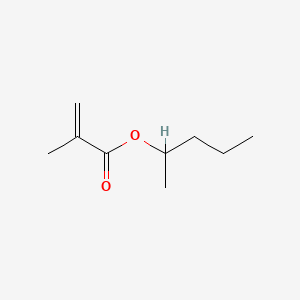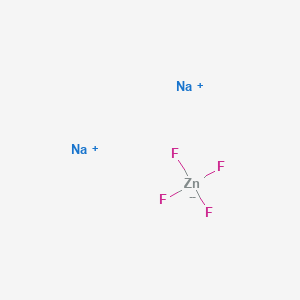![molecular formula C15H24O B12649241 2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
2-[(2S)-2-propylhexyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2S)-2-propylhexyl]phenol is an aromatic phenolic compound with the chemical formula C15H24O It is a branched phenol derivative, which means it has a hydroxyl group (-OH) attached to an aromatic ring, specifically a benzene ring
Preparation Methods
The synthesis of 2-[(2S)-2-propylhexyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile . This reaction typically requires high temperatures and an inert atmosphere to proceed efficiently. Another method involves the hydroxylation of benzenes, which introduces the hydroxyl group onto the aromatic ring . Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[(2S)-2-propylhexyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of quinones back to hydroquinones is another common reaction.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, are facilitated by the electron-rich benzene ring. Common reagents include nitric acid for nitration and bromine for bromination.
Acid-Base Reactions: The hydroxyl group in phenols can participate in acid-base reactions, forming phenoxide ions in the presence of bases.
Scientific Research Applications
2-[(2S)-2-propylhexyl]phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2S)-2-propylhexyl]phenol involves its interaction with various molecular targets. As a potent proteolytic agent, it dissolves tissue on contact via proteolysis . In high concentrations, it can produce chemical neurolysis, affecting nerve fibers . The hydroxyl group in phenols also makes the aromatic ring highly reactive towards electrophilic aromatic substitution reactions, enhancing its chemical reactivity .
Comparison with Similar Compounds
2-[(2S)-2-propylhexyl]phenol can be compared with other phenolic compounds such as:
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-[(2S)-2-propylhexyl]phenol |
InChI |
InChI=1S/C15H24O/c1-3-5-9-13(8-4-2)12-14-10-6-7-11-15(14)16/h6-7,10-11,13,16H,3-5,8-9,12H2,1-2H3/t13-/m0/s1 |
InChI Key |
FQOUJNLDNXFLFW-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCC[C@H](CCC)CC1=CC=CC=C1O |
Canonical SMILES |
CCCCC(CCC)CC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


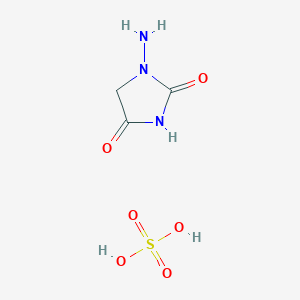




![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)
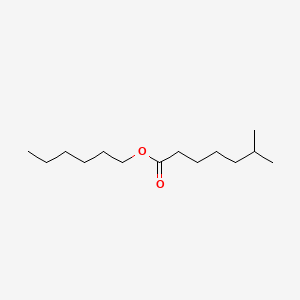
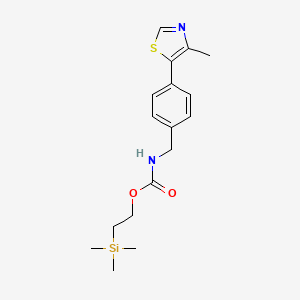
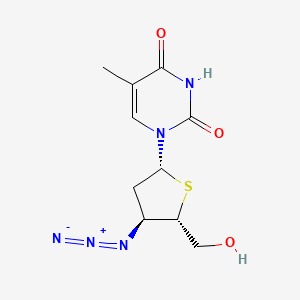
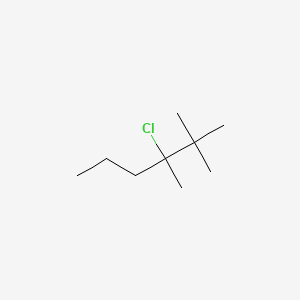
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)

